molecular formula C22H17N3O5S B2541529 6-Methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886176-01-8

6-Methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2541529
CAS No.: 886176-01-8
M. Wt: 435.45
InChI Key: XZUNIXIPHCZCHK-UHFFFAOYSA-N
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Description

6-Methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H17N3O5S and its molecular weight is 435.45. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Applications

One significant area of application is in the development of materials for optoelectronics. For instance, a study by Hu et al. (2015) focuses on the use of a similar compound in polymer solar cells, highlighting its utility as an electron transport layer due to its high conductivity and electron mobility, which are crucial for enhancing power conversion efficiency. The electron-deficient nature and planar structure of the compound's backbone, resembling diketopyrrolopyrrole (DPP), facilitate electron extraction and reduce exciton recombination, demonstrating its potential in improving solar cell performance (Hu et al., 2015).

Biological Activity

Another realm of application is in exploring the biological activity of compounds with similar structures. Wu's research on the synthesis, crystal structure, and biological activity of related compounds underscores their potential fungicidal activity. The study details the synthesis process and the interactions that extend the molecules into a two-dimensional layer framework, hinting at possible applications in agriculture and pharmaceuticals due to their biological activity (Wu, 2013).

Organic Electronics

In the field of organic electronics, compounds with similar structural features have been utilized for their photophysical properties. Research conducted by Zhang et al. (2014) on the mild synthesis and photophysical properties of symmetrically substituted diketopyrrolopyrrole derivatives, which share structural similarities, reveals their potential application in organic optoelectronic materials. These compounds exhibit gradual red-shifts in maximum absorption and emission bands with increased electron-donating strength, highlighting their suitability for use in electronic devices (Zhang et al., 2014).

Electrochromic Materials

Furthermore, the synthesis and characterization of donor–acceptor polymers incorporating thiadiazolo[3,4-c]pyridine and related moieties, as researched by Ming et al. (2015), showcase applications in green and near-infrared electrochromics. These materials exhibit unique optical properties, including color changes and fast response times, which are advantageous for electrochromic devices (Ming et al., 2015).

Properties

IUPAC Name

6-methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-11-23-24-22(31-11)25-18(12-5-4-6-13(9-12)28-2)17-19(26)15-8-7-14(29-3)10-16(15)30-20(17)21(25)27/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUNIXIPHCZCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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